![molecular formula C14H14F3N3O3S B2970386 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1105234-46-5](/img/structure/B2970386.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide, also known as compound 25, is a small molecule that has been studied for its potential use in treating various diseases.
Applications De Recherche Scientifique
Anticancer Activity
A series of novel pyridazinone derivatives bearing benzenesulfonamide moiety has been synthesized and evaluated for their anticancer activity. One derivative, in particular, showed remarkable activity against leukemia and non-small cell lung cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents (Rathish et al., 2012).
Antimicrobial Activity
New derivatives of 4-(4-(2-isonicotinoylhydrazinyl)-6-((aryl)amino)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide were synthesized and evaluated for in vitro antimicrobial activity against various bacteria and fungal strains. Some compounds exhibited potent antibacterial and antifungal properties (Desai et al., 2017).
Enzyme Inhibition for Disease Management
Sulfonamides incorporating 1,3,5-triazine moieties were tested for inhibition of carbonic anhydrase isozymes, relevant for managing conditions like glaucoma, edema, epilepsy, and cancer. These compounds showed inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes, indicating potential for therapeutic applications (Garaj et al., 2005).
Antioxidant and Enzyme Inhibitory Profile
Sulphonamides with 1,3,5-triazine structural motifs were investigated for antioxidant properties and as inhibitors of enzymes associated with Alzheimer's and Parkinson's diseases. These compounds displayed moderate antioxidant activity and significant inhibition against enzymes like acetylcholinesterase and butyrylcholinesterase (Lolak et al., 2020).
Anticandidal Activity
Benzenesulfonamides containing imidazole or triazole rings were synthesized and evaluated as anticandidal agents, showing moderate to high activity against clinical isolates. This research contributes to the development of new treatments for candidiasis (Qandil et al., 2008).
Anti-HIV and Anticancer Potential
Compounds synthesized from 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)semicarbazides and 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides were evaluated for anti-HIV and anticancer activities, with some showing promising results (Pomarnacka & Kozlarska-Kedra, 2003).
Propriétés
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)11-4-1-5-12(10-11)24(22,23)19-8-3-9-20-13(21)6-2-7-18-20/h1-2,4-7,10,19H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDHQPHOMFHVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.